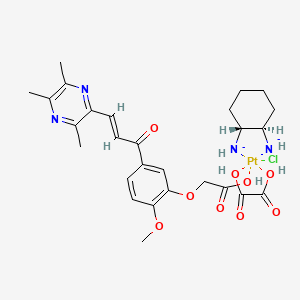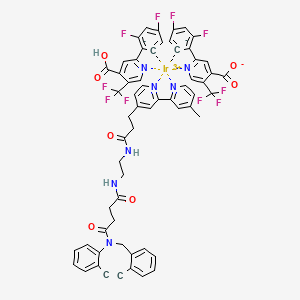
DBCO Ir catayst
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “dibenzocyclooctyne iridium catalyst” is an iridium-based catalyst labeled with dibenzocyclooctyne. This compound is known for its application in copper-free click chemistry, which is a type of bioorthogonal reaction that allows for the specific and rapid conjugation of molecules under mild conditions without the need for toxic copper catalysts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibenzocyclooctyne iridium catalyst typically involves the conjugation of dibenzocyclooctyne to an iridium complex. This process can be achieved through various synthetic routes, including the use of strain-promoted azide-alkyne cycloaddition reactions. The reaction conditions often involve mild temperatures and aqueous environments to ensure the stability of the catalyst .
Industrial Production Methods
Industrial production of dibenzocyclooctyne iridium catalyst may involve large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to maintain the high standards required for scientific research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzocyclooctyne iridium catalyst primarily undergoes bioorthogonal reactions, specifically strain-promoted azide-alkyne cycloaddition. This reaction is highly specific and occurs rapidly under mild conditions, making it suitable for various biological and chemical applications .
Common Reagents and Conditions
The common reagents used in reactions involving dibenzocyclooctyne iridium catalyst include azides and alkynes. The reaction conditions are typically mild, often conducted at room temperature in aqueous environments to ensure the stability and activity of the catalyst .
Major Products Formed
The major products formed from reactions involving dibenzocyclooctyne iridium catalyst are stable triazole linkages. These products are highly stable and can be used in various applications, including drug delivery, molecular imaging, and bioconjugation .
Wissenschaftliche Forschungsanwendungen
Dibenzocyclooctyne iridium catalyst has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules through bioorthogonal reactions.
Biology: Facilitates the labeling and tracking of biomolecules in live cells.
Medicine: Applied in drug delivery systems and molecular imaging techniques.
Industry: Utilized in the development of advanced materials and nanotechnology.
Wirkmechanismus
The mechanism of action of dibenzocyclooctyne iridium catalyst involves the strain-promoted azide-alkyne cycloaddition reaction. This reaction occurs through the interaction of the strained alkyne group in dibenzocyclooctyne with an azide group, forming a stable triazole linkage. The iridium center in the catalyst enhances the reaction rate and specificity, making it highly efficient for bioorthogonal applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclooctyne-based Catalysts: Similar to dibenzocyclooctyne iridium catalyst but may lack the iridium center, affecting their efficiency and specificity.
Copper-based Click Catalysts: Require copper as a catalyst, which can be toxic and less suitable for biological applications.
Other Bioorthogonal Catalysts: Include various metal-free catalysts that may not offer the same level of efficiency and specificity as dibenzocyclooctyne iridium catalyst.
Uniqueness
The uniqueness of dibenzocyclooctyne iridium catalyst lies in its ability to perform rapid and specific bioorthogonal reactions under mild conditions without the need for toxic copper catalysts. This makes it highly suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C61H42F10IrN7O7 |
|---|---|
Molekulargewicht |
1367.2 g/mol |
IUPAC-Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[3-[2-(4-methylpyridin-2-yl)pyridin-4-yl]propanoylamino]ethyl]-4-oxobutanamide;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine-4-carboxylate;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine-4-carboxylic acid;iridium(3+) |
InChI |
InChI=1S/C35H33N5O3.2C13H5F5NO2.Ir/c1-25-16-18-36-30(22-25)31-23-26(17-19-37-31)10-13-33(41)38-20-21-39-34(42)14-15-35(43)40-24-29-8-3-2-6-27(29)11-12-28-7-4-5-9-32(28)40;2*14-6-1-2-7(10(15)3-6)11-4-8(12(20)21)9(5-19-11)13(16,17)18;/h2-9,16-19,22-23H,10,13-15,20-21,24H2,1H3,(H,38,41)(H,39,42);2*1,3-5H,(H,20,21);/q;2*-1;+3/p-1 |
InChI-Schlüssel |
ATVLLOMWKVEGFW-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCC(=O)NCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53.C1=[C-]C(=C(C=C1F)F)C2=NC=C(C(=C2)C(=O)O)C(F)(F)F.C1=[C-]C(=C(C=C1F)F)C2=NC=C(C(=C2)C(=O)[O-])C(F)(F)F.[Ir+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



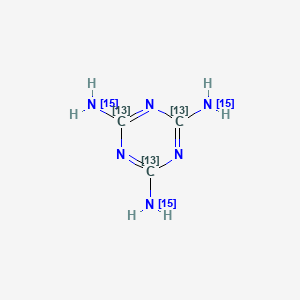

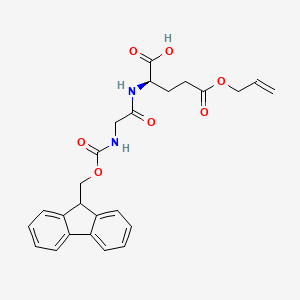

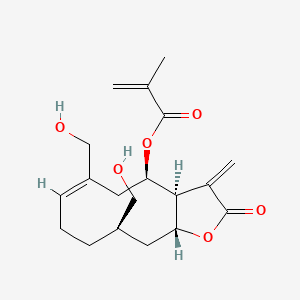

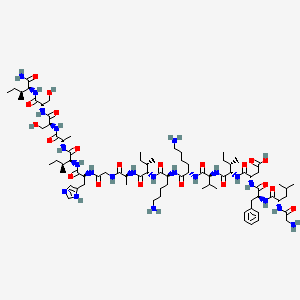
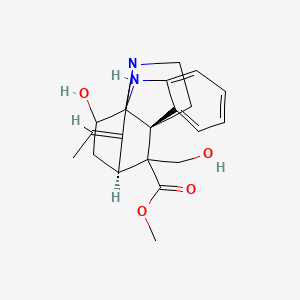


![[(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B12384982.png)

